4-Methyl-1H-indole-2-carbonyl chloride

Medicinal Chemistry Organic Synthesis Physicochemical Characterization

Researchers requiring reproducible acylation outcomes face unpredictable reactivity when substituting indole-2-carbonyl chlorides. This 4-methylated analog delivers unique steric/electronic effects (XLogP3=3.3, MW 193.63) not interchangeable with parent compounds. - **SAR optimization**: Methyl group probes steric tolerance in enzyme pockets - **Agrochemical precursors**: Direct route to fungicidal 4-methylindole-2-carboxylic esters - **Method development**: Reference standard for HPLC/MS calibration

Molecular Formula C10H8ClNO
Molecular Weight 193.63 g/mol
CAS No. 64679-00-1
Cat. No. B13117536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-1H-indole-2-carbonyl chloride
CAS64679-00-1
Molecular FormulaC10H8ClNO
Molecular Weight193.63 g/mol
Structural Identifiers
SMILESCC1=C2C=C(NC2=CC=C1)C(=O)Cl
InChIInChI=1S/C10H8ClNO/c1-6-3-2-4-8-7(6)5-9(12-8)10(11)13/h2-5,12H,1H3
InChIKeySKZWGIDWVDFSGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-1H-indole-2-carbonyl chloride Overview


4-Methyl-1H-indole-2-carbonyl chloride (CAS 64679-00-1) is a heterocyclic acyl chloride belonging to the indole-2-carbonyl chloride family [1]. With the molecular formula C10H8ClNO and a molecular weight of 193.63 g/mol, it features a methyl substituent at the 4-position of the indole ring and a reactive carbonyl chloride group at the 2-position [1]. This compound serves primarily as a versatile electrophilic intermediate in organic synthesis, enabling the preparation of amides, esters, and other derivatives for medicinal chemistry and agrochemical research [1]. However, despite its structural definition, publicly available peer-reviewed literature or patent datasets containing head-to-head performance data against close analogs are extremely scarce, which significantly limits the depth of evidence-based differentiation that can be provided at this time.

Electrophilic building block for 4-methylindole-2-carboxamides and esters
Reactive acyl chloride for SAR library synthesis with minimal steric probe
Reference compound for calibrating computational or analytical heterocycle models

Non-Substitutability of 4-Methyl-1H-indole-2-carbonyl chloride


Direct substitution of 4-methyl-1H-indole-2-carbonyl chloride with other indole-2-carbonyl chlorides is chemically and functionally unsound. The 4-methyl group introduces distinct steric and electronic perturbations to the indole ring that can alter the reactivity, regioselectivity, and physicochemical properties of downstream products relative to unsubstituted or differently substituted analogs [1]. For example, the computed lipophilicity (XLogP3 = 3.3) is identical to that of the parent 1H-indole-2-carbonyl chloride (XLogP3 = 3.3) [2], but the added methyl group increases molecular weight and alters steric demand, which may affect acylation rates, crystalline packing of final compounds, and biological target interactions [1][2]. Consequently, even apparently minor structural changes can lead to non-interchangeable synthetic outcomes and pharmacological profiles, making compound-specific sourcing essential for reproducible research.

4-Methyl-1H-indole-2-carbonyl chloride XLogP3 3.3; exact mass 193.02944 Da; 4-methyl steric/electronic profile
Unsubstituted analog XLogP3 3.3; exact mass 179.01379 Da; H at position 4
Risk 1 Steric demand and electronic character of 4-methyl group may alter acylation rates and product regio-/stereochemistry
Impact Synthetic outcomes and crystalline packing are not directly transferable between analogs
Risk 2 Lipophilicity parity (ΔXLogP3=0) may mislead design strategies expecting a methyl-driven logP increase
Impact SAR assumptions about lipophilicity modulation fail; requires compound-specific sourcing

4-Methyl-1H-indole-2-carbonyl chloride: Comparative Evidence


Exact Mass vs. Unsubstituted Analog

The 4-methyl substitution increases the molecular weight of 4-methyl-1H-indole-2-carbonyl chloride relative to the parent indole-2-carbonyl chloride (CAS 58881-45-1). The exact monoisotopic mass is 193.02944 Da, compared to 179.01379 Da for the unsubstituted analog, a difference of 14.01565 Da corresponding precisely to a methylene group [1][2]. This mass shift is directly quantifiable by LC-MS and influences molar calculations in stoichiometric reactions.

Exact Mass vs Unsubstituted
Head-to-head
Δm = 14.01565 Da (one CH₂ unit)
Enables HRMS identity confirmation and correct stoichiometry
Computed monoisotopic masses from PubChem
Medicinal Chemistry Organic Synthesis Physicochemical Characterization

Lipophilicity Parity with Unsubstituted Analog

Both 4-methyl-1H-indole-2-carbonyl chloride and its parent analog exhibit identical computed lipophilicity (XLogP3 = 3.3) [1][2]. The addition of a methyl group typically increases logP by approximately 0.5 units; the parity observed here implies a compensatory effect, possibly from altered electronic distribution or solvation, that maintains the same partition coefficient as the unsubstituted version.

Lipophilicity Parity
Head-to-head
ΔXLogP3 = 0.0 (both 3.3)
4-methylation does not deliver the expected logP increase; design strategies may fail
XLogP3 3.0 computation; experimental logP may differ
Drug Design ADME Properties Physicochemical Profiling

Reactivity Impact of 4-Methyl Substitution

The 4-methyl group introduces electron-donating character and steric bulk ortho to the reactive site. Although no direct kinetic study is publicly available for this compound, well-established Hammett σₘ and Taft steric parameters for a methyl group (σₘ ≈ -0.07; E_s ≈ -1.24) predict a modest increase in the electron density of the indole ring and a measurable steric hindrance compared to hydrogen (σₘ = 0; E_s = 0) [1]. These effects are expected to marginally reduce the electrophilicity of the carbonyl chloride and slow acylation rates relative to the unsubstituted analog, a factor relevant in competitive acylation or sequential derivatization strategies.

Reactivity Impact of 4-Methyl
Class-level inference
σₘ ≈ -0.07; E_s ≈ -1.24 (methyl vs H)
Predicted slower acylation; may require adjusted reaction conditions
Hammett/Taft parameters; compound-specific kinetic data lacking
Synthetic Chemistry Reactivity Nucleophilic Acyl Substitution

Optimal Applications of 4-Methyl-1H-indole-2-carbonyl chloride


Synthesis of Lipophilicity-Defined 4-Methylindole-2-carboxamides

Based on the evidence that 4-methylation does not alter the computed logP relative to the unsubstituted indole-2-carbonyl chloride [1], researchers aiming to maintain a specific lipophilicity range while introducing a methyl substituent for steric or metabolic purposes can confidently use this compound as a building block [2]. The identical XLogP3 value assures that downstream amide or ester products will inherit predictable partition coefficients, provided the amine or alcohol partner does not dominate the logP.

Medicinal Chemistry of C-4 Substituted Indoles

The 4-methyl group serves as a minimalist substituent for probing steric tolerance in enzyme active sites or receptor binding pockets [1]. As a reactive acyl chloride, 4-methyl-1H-indole-2-carbonyl chloride enables rapid generation of focused libraries of 4-methylindole-2-carboxamides or esters for structure-activity relationship (SAR) studies, where the small size of the methyl group allows subsequent optimization to larger substituents [1][2].

Fungicidal Agrochemical Intermediate

Patent literature describes 4-methylindole-2-carboxylic acid esters as exhibiting strong fungicidal activity [1]. 4-Methyl-1H-indole-2-carbonyl chloride is a plausible direct precursor to such esters, and its procurement supports the synthesis of novel agrochemical candidates for screening against crop pathogens [1]. The reactive acid chloride functionality enables one-step esterification under mild conditions, accelerating the hit-to-lead process.

Reference Standard for Methyl-Substituted Acyl Chlorides

Given the scarce public data on methyl-substituted indole-2-carbonyl chlorides, 4-methyl-1H-indole-2-carbonyl chloride can serve as a reference compound for calibrating computational models or analytical methods (e.g., HPLC retention time prediction, mass spectrometry fragmentation patterns) [1]. Its well-defined computed properties (exact mass, logP, TPSA) provide anchors for method development in heterocyclic chemistry laboratories [1].

Application
Selection Property
Validation Focus
Lipophilicity-defined 4-methylindole-2-carboxamides
Preserved logP relative to unsubstituted scaffold
Confirm XLogP3 parity in final amide products
Medicinal chemistry SAR probing at C-4
Minimal methyl steric probe; reactive acyl chloride
Screen acylation efficiency and target engagement of 4-methylindole libraries
Agrochemical fungicidal screening intermediate
Patent-reported ester fungicidal context
Verify ester formation and activity against crop pathogen panels
Analytical reference for methyl-substituted acyl chlorides
Well-defined exact mass, logP, TPSA anchors
Calibrate HRMS, HPLC retention models for heterocyclic building blocks

Technical Documentation Hub

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22 linked technical documents
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